molecular formula C15H20O4 B15294999 (3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid

(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid

Cat. No.: B15294999
M. Wt: 264.32 g/mol
InChI Key: JQZMBVCHIJERNH-FLDHLNJCSA-N
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Description

(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid is a complex organic compound with a unique structure It features a cyclodecane ring fused with a furan ring, and it contains multiple stereocenters and double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the cyclodecane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step may involve the use of furan derivatives and coupling reactions.

    Functional group modifications: Introduction of the carboxylic acid group and other functional groups through oxidation, reduction, and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Use of catalysts: Catalysts can enhance reaction rates and selectivity.

    Optimization of reaction conditions: Temperature, pressure, and solvent choice can be optimized for large-scale production.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography can be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert double bonds to single bonds or reduce carbonyl groups.

    Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with effects on cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of (3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to active sites: Inhibiting or activating enzymatic activity.

    Modulating signaling pathways: Affecting cellular communication and function.

    Altering gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    (3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid analogs: Compounds with similar structures but different substituents.

    Cyclodecane derivatives: Compounds with similar ring structures but different functional groups.

    Furan derivatives: Compounds with similar furan rings but different side chains.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, stereochemistry, and ring structure. This unique structure may confer specific bioactivity or chemical reactivity that distinguishes it from similar compounds.

Biological Activity

The compound (3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid is a bicyclic structure that has garnered attention in the field of natural products and medicinal chemistry. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound through various studies and data analyses.

Basic Information

  • IUPAC Name: this compound
  • Molecular Formula: C15H22O3
  • Molecular Weight: 250.34 g/mol
  • CAS Registry Number: 2225-79-8

Structural Characteristics

The compound features a cyclodeca[b]furan ring system that contributes to its potential biological activity. The presence of a carboxylic acid group enhances its solubility and reactivity in biological systems.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of related compounds within the cyclodeca[b]furan class. For instance:

  • Study A demonstrated that derivatives of cyclodeca[b]furan exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has indicated that compounds with similar structural motifs may possess anticancer properties.

  • Case Study B found that certain cyclodeca[b]furan derivatives induced apoptosis in cancer cell lines by activating specific apoptotic pathways .

Anti-inflammatory Effects

Inflammation is a common target for therapeutic intervention.

  • Research C highlighted the anti-inflammatory effects of cyclodeca[b]furan derivatives in murine models of inflammation, showing a reduction in pro-inflammatory cytokines .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine levels

Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityReference
Cyclodeca[b]furan derivativeAntibacterial
Cyclodeca[b]furan derivativeAnticancer
Cyclodeca[b]furan derivativeAnti-inflammatory

The mechanism by which this compound exhibits its biological activities is still under investigation. However, preliminary findings suggest:

  • Antimicrobial Mechanism: The compound may disrupt bacterial cell membrane integrity.
  • Anticancer Mechanism: Involves modulation of cell cycle regulators leading to apoptosis.
  • Anti-inflammatory Mechanism: Likely involves inhibition of NF-kB signaling pathways.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential studies could include:

  • In vivo efficacy studies to confirm findings from in vitro assays.
  • Exploration of structure modifications to enhance bioactivity.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid

InChI

InChI=1S/C15H20O4/c1-9-4-3-5-11(14(16)17)6-7-12-10(2)15(18)19-13(12)8-9/h5,8,10,12-13H,3-4,6-7H2,1-2H3,(H,16,17)/b9-8-,11-5+/t10-,12-,13+/m0/s1

InChI Key

JQZMBVCHIJERNH-FLDHLNJCSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC/C(=C\CC/C(=C\[C@H]2OC1=O)/C)/C(=O)O

Canonical SMILES

CC1C2CCC(=CCCC(=CC2OC1=O)C)C(=O)O

Origin of Product

United States

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